![molecular formula C8H9N5O3 B14803547 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and oxadiazole rings
Métodos De Preparación
The synthesis of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-oxadiazole with ethyl pyrimidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparación Con Compuestos Similares
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings also show comparable properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new materials and therapeutic agents .
Propiedades
Fórmula molecular |
C8H9N5O3 |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c9-7-12-11-6(16-7)2-4-13-3-1-5(14)10-8(13)15/h1,3H,2,4H2,(H2,9,12)(H,10,14,15) |
Clave InChI |
QKVYUMVOVMVHKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
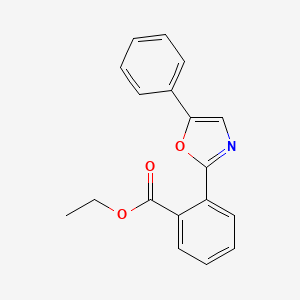
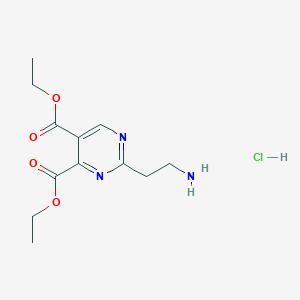
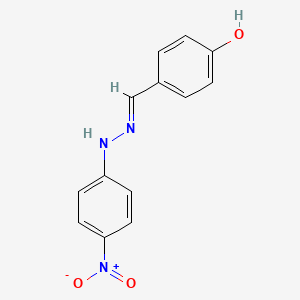
![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
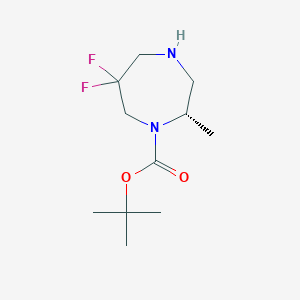
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

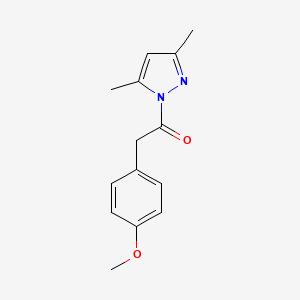
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
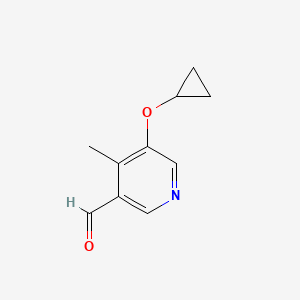
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
